molecular formula C8H11N3OS2 B1679144 3-(2-Pyridyldithio)propanoic acid hydrazide CAS No. 115616-51-8

3-(2-Pyridyldithio)propanoic acid hydrazide

Cat. No. B1679144
M. Wt: 229.3 g/mol
InChI Key: NITXODYAMWZEJY-UHFFFAOYSA-N
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Description

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a heterobifunctional crosslinker containing sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . It has a molecular formula of C8 H11 N3 O S2 and a molecular weight of 229.32 .


Synthesis Analysis

The synthesis of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involves the reaction of pyridyldithiols with free sulfhydryls (-SH) to form disulfide bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .


Molecular Structure Analysis

The molecular structure of 3-(2-Pyridyldithio)propanoic Acid Hydrazide is represented by the formula C8 H11 N3 O S2 .


Chemical Reactions Analysis

The chemical reactions of 3-(2-Pyridyldithio)propanoic Acid Hydrazide involve its reactive groups: pyridyldisulfide and hydrazide. The pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds, which can be cleaved with reducing agents. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .


Physical And Chemical Properties Analysis

3-(2-Pyridyldithio)propanoic Acid Hydrazide is a powder that is soluble in DMF or DMSO . It has a molecular weight of 229.32 .

Scientific Research Applications

Catalysis and Material Science

In Situ Scanning Tunneling Microscopy Study : Research demonstrated that self-assembled monolayers of 3-(2-Pyridyldithio)propanoic acid hydrazide on Au(111) surfaces were uniformly adsorbed without phase separation, indicating potential applications in nanotechnology and surface chemistry (Taira et al., 2013).

Medicinal Chemistry

Antimalarial and Antileukemic Agents : Studies on complexes formed by reaction with metals such as Cu(II), Ni(II), Fe(III), and Mn(II) showed enhanced antileukemic properties compared to their antimalarial activity. This suggests potential applications in developing treatments for leukemia (Scovill et al., 1982).

Anticancer Properties : Several compounds synthesized from 3-(2-Pyridyldithio)propanoic acid hydrazide derivatives have demonstrated significant anticancer activity against various carcinoma cell lines, highlighting its utility in cancer research and potential therapeutic applications (Ramadan et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, Propionic acid, indicates that it is flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions of 3-(2-Pyridyldithio)propanoic Acid Hydrazide could involve its use in the formation of liposome-antibody conjugates . It could also be used in the targeting of toxins to tumor cells, as many cancers up-regulate the folate receptor .

properties

IUPAC Name

3-(pyridin-2-yldisulfanyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITXODYAMWZEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151150
Record name S-(2-Thiopyridyl)mercaptopropionohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yldisulfanyl)propanehydrazide

CAS RN

115616-51-8
Record name S-(2-Thiopyridyl)mercaptopropionohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Thiopyridyl)mercaptopropionohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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